molecular formula C7H4Br3F B1602540 4-Bromo-1-(dibromomethyl)-2-fluorobenzene CAS No. 295803-26-8

4-Bromo-1-(dibromomethyl)-2-fluorobenzene

Cat. No.: B1602540
CAS No.: 295803-26-8
M. Wt: 346.82 g/mol
InChI Key: IWJXZHAXIPORHB-UHFFFAOYSA-N
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Description

4-Bromo-1-(dibromomethyl)-2-fluorobenzene ( 295803-26-8) is an organic compound with the molecular formula C7H4Br3F and a molecular weight of 346.82 g/mol . This high-purity reagent is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. As a benzyl bromide derivative featuring both fluorine and bromine substituents, this compound serves as a versatile and valuable synthetic building block in various research applications. Its structure, which contains a reactive dibromomethyl group (-CHBr2) adjacent to halogen atoms on the aromatic ring, makes it a particularly useful intermediate in organic synthesis and medicinal chemistry research . Researchers can utilize this compound to explore nucleophilic substitution reactions, cross-coupling reactions, and as a precursor for more complex molecular architectures. The calculated physicochemical properties include a density of approximately 2.263 g/cm³ and very low water solubility (0.012 g/L at 25 °C) . The product is available from multiple global suppliers in various quantities and purities, such as 97% and 95% . Proper handling procedures must be followed, and the product requires cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(dibromomethyl)-2-fluorobenzene
Source PubChem
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InChI

InChI=1S/C7H4Br3F/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJXZHAXIPORHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271952
Record name 4-Bromo-1-(dibromomethyl)-2-fluorobenzene
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Molecular Weight

346.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

295803-26-8
Record name 4-Bromo-1-(dibromomethyl)-2-fluorobenzene
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Record name 4-Bromo-1-(dibromomethyl)-2-fluorobenzene
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Record name Benzene, 4-bromo-1-(dibromomethyl)-2-fluoro
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Mechanistic Investigations of Reactivity in 4 Bromo 1 Dibromomethyl 2 Fluorobenzene

Nucleophilic Substitution Pathways on the Dibromomethyl Group

The dibromomethyl group is susceptible to nucleophilic attack, primarily through a bimolecular nucleophilic substitution (S_N2) mechanism. This process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond.

The reaction of gem-dihaloalkanes, such as the dibromomethyl group in the title compound, with nucleophiles like hydroxide (B78521) ions proceeds via an S_N2 pathway. vaia.com In a typical S_N2 reaction, the nucleophile attacks the electrophilic carbon atom, leading to the displacement of a leaving group. pearson.com For primary haloalkanes, this reaction is a bimolecular process, meaning both the haloalkane and the nucleophile are involved in the rate-determining step. youtube.com In the case of 4-Bromo-1-(dibromomethyl)-2-fluorobenzene, the hydroxide ion attacks the carbon of the dibromomethyl group, displacing one of the bromide ions.

The reaction of (dibromomethyl)benzene (B1582451) with sodium hydroxide serves as a useful analogue. It yields benzaldehyde (B42025) instead of the gem-diol, (dihydroxymethyl)benzene. vaia.com This is because the initial substitution product is an unstable bromoalcohol which rapidly eliminates the second bromide ion.

The initial S_N2 reaction between this compound and a hydroxide ion results in the formation of a transient bromohydroxylmethyl intermediate. This species, having a hydroxyl group and a bromine atom on the same carbon, is highly unstable. vaia.com It readily undergoes a subsequent, rapid elimination of a bromide ion (Br⁻). This elimination is driven by the formation of a stable carbonyl group. The process is analogous to the instability of gem-diols, which often dehydrate to form aldehydes or ketones. vaia.com The final product of this sequential substitution-elimination is 4-bromo-2-fluorobenzaldehyde.

Table 1: Reaction Pathway of Dibromomethyl Group with Hydroxide

StepReactant(s)MechanismIntermediateProduct
1This compound + OH⁻S_N2 Substitution[4-Bromo-2-fluorophenyl(bromo)(hydroxy)methyl] anion4-Bromo-2-fluorobenzyl bromoalcohol
24-Bromo-2-fluorobenzyl bromoalcoholEliminationN/A4-Bromo-2-fluorobenzaldehyde + Br⁻

While not a direct reaction of the title compound, the base-promoted reactions of gem-dibromocyclopropanes offer mechanistic insights into the behavior of the CBr₂ group in the presence of a base. nih.govuq.edu.auacs.org In these systems, a nucleophilic base induces an HBr elimination from the dibromocyclopropane to form a bromocyclopropene intermediate. nih.govacs.org This is followed by a ring-opening step, which can lead to the formation of various products depending on the substrate and reaction conditions. nih.govacs.org Density functional theory (DFT) computations suggest that this ring-opening can proceed through a zwitterionic intermediate. nih.govacs.org This chemistry highlights the propensity of the gem-dibromo functionality to undergo elimination reactions under basic conditions, a reactivity pattern that complements the substitution pathways observed for the dibromomethyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Halogenated Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution is governed by the electronic effects of the existing substituents: the fluoro, bromo, and dibromomethyl groups.

In electrophilic aromatic substitution (EAS), substituents on the benzene ring can either activate or deactivate the ring towards attack by an electrophile. makingmolecules.com Both fluorine and bromine are halogens, which are a unique class of substituents. They are considered deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. libretexts.orglibretexts.org However, they are also ortho, para-directing because they can donate a lone pair of electrons through resonance (p-π conjugation), which helps to stabilize the positive charge in the arenium ion intermediate, particularly when the attack is at the ortho or para positions. makingmolecules.comlibretexts.org

Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon and thus withdraw electron density from the ring through the sigma bond, deactivating it. The inductive effect of fluorine is stronger than that of bromine.

Resonance Effect (+R): Both halogens have lone pairs of electrons that can be donated to the aromatic π-system. This effect directs incoming electrophiles to the ortho and para positions. libretexts.org

The dibromomethyl group is generally considered to be electron-withdrawing and would further deactivate the ring towards electrophilic attack.

In nucleophilic aromatic substitution (S_NAr), the opposite is true. Strong electron-withdrawing groups are required to activate the ring for attack by a nucleophile. wikipedia.orglibretexts.org These groups help to stabilize the negative charge of the Meisenheimer complex intermediate that forms during the reaction. libretexts.orgnih.gov The fluoro, bromo, and dibromomethyl groups all contribute to making the ring more electron-deficient and thus more susceptible to nucleophilic attack, should a suitable leaving group be present at an activated position (ortho or para to a strong withdrawing group). wikipedia.orgresearchgate.net Fluorine is often a better leaving group than bromine in S_NAr reactions when the reaction is not catalyzed. nih.gov

Table 2: Electronic Effects of Substituents on the Aromatic Ring

SubstituentInductive EffectResonance EffectOverall Effect on EASDirecting Influence
-FStrong Electron-Withdrawing (-I)Weak Electron-Donating (+R)DeactivatingOrtho, Para
-BrModerate Electron-Withdrawing (-I)Weak Electron-Donating (+R)DeactivatingOrtho, Para
-CHBr₂Electron-Withdrawing (-I)N/ADeactivatingMeta

Computational chemistry provides powerful tools for predicting the outcome of chemical reactions. For electrophilic aromatic substitution, methods like RegioSQM can forecast the regioselectivity by calculating the proton affinities of the aromatic carbon atoms. rsc.orgnih.gov The carbon atom with the highest proton affinity (lowest free energy upon protonation) is identified as the most nucleophilic center and, therefore, the most likely site of electrophilic attack. rsc.org These predictions are often made using semi-empirical methods like PM3 or more advanced density functional theory (DFT) calculations. rsc.orgnih.gov For this compound, such calculations would consider the combined electronic effects of all three substituents to predict the most probable position for an incoming electrophile. The ortho, para-directing influence of the fluorine and bromine atoms would compete with the meta-directing influence of the dibromomethyl group, with the ortho/para positions relative to the activating fluoro and bromo groups generally being favored.

Machine learning models, such as RegioML, have also been developed to predict regioselectivity with high accuracy, trained on large datasets of known reactions. chemrxiv.org These models use calculated atomic properties, like atomic charges, to make their predictions. chemrxiv.org

Radical Reactions Involving Bromine and Fluorine Atoms

The reactivity of this compound is significantly influenced by the presence of multiple halogen atoms and the benzylic position. Radical reactions, in particular, play a crucial role in both its synthesis and subsequent transformations. These reactions are typically initiated by light or heat, leading to the formation of highly reactive radical intermediates.

The dibromomethyl functionality in the title compound is typically introduced via a free-radical chain reaction, starting from 4-bromo-2-fluorotoluene (B1265965). innospk.com This process, often a variation of the Wohl-Ziegler bromination, utilizes a bromine source like N-bromosuccinimide (NBS) or molecular bromine (Br₂) and a radical initiator, which can be UV light or a chemical initiator. rsc.orgmasterorganicchemistry.com

The mechanism proceeds through a classic radical chain pathway consisting of three main stages: initiation, propagation, and termination. libretexts.orgbyjus.com

Initiation: The reaction begins with the homolytic cleavage of the bromine source (e.g., Br₂) by UV light or heat, generating two bromine radicals (Br•). byjus.comchegg.com

Br₂ + energy (hν) → 2 Br•

Propagation: This stage involves a two-step cycle.

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-bromo-2-fluorotoluene. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.compearson.com The C-H bonds at the benzylic position are significantly weaker (approx. 90 kcal/mol) than other alkyl C-H bonds, facilitating this abstraction. masterorganicchemistry.com

The newly formed 4-bromo-2-fluorobenzyl radical reacts with a molecule of Br₂ (or another bromine source) to form 4-bromo-1-(bromomethyl)-2-fluorobenzene and a new bromine radical, which continues the chain. pearson.com This process repeats to introduce a second bromine atom, yielding the final this compound.

Termination: The reaction chain is terminated when any two radical species combine. libretexts.orgbyjus.com This can involve the coupling of two bromine radicals, a bromine radical with a benzyl (B1604629) radical, or two benzyl radicals. byjus.com

During the bromination process, the formation of various adducts is possible. The primary product is the desired dibrominated compound. However, monobrominated intermediates are key precursors. rsc.org Over-bromination can lead to the formation of 4-bromo-1-(tribromomethyl)-2-fluorobenzene. Radical addition to the aromatic ring itself is generally not favored under these conditions due to the high stability of the aromatic system. nih.gov

Table 1: Selectivity in Radical Bromination

PositionBond TypeRelative Reactivity toward Br•Reason for Selectivity
Benzylic (CH₃)Benzylic C-HHighFormation of a resonance-stabilized benzylic radical. masterorganicchemistry.compearson.com
AromaticAryl C-HVery LowHigh stability of the aromatic π-system; formation of an unstable phenyl radical. masterorganicchemistry.com

The carbon-bromine bonds in this compound exhibit different strengths and susceptibilities to radical cleavage. The two C-Br bonds in the dibromomethyl group are benzylic, while the third is an aryl C-Br bond.

Homolytic cleavage, the process where a covalent bond breaks with each fragment retaining one of the bonding electrons, can be initiated by heat or light. chemistrysteps.com The energy required for this process is known as the Bond Dissociation Energy (BDE).

Benzylic C-Br Bonds: The C-Br bonds of the dibromomethyl group are significantly weaker than the aryl C-Br bond. The BDE for a typical benzylic C-Br bond is considerably lower than that of an aryl C-Br bond, reflecting the greater stability of the resulting benzylic radical compared to the aryl radical. masterorganicchemistry.com Upon cleavage, a resonance-stabilized 4-bromo-2-fluorodibromomethyl radical is formed. This ease of cleavage is fundamental to many radical-mediated reactions of this compound. rsc.org

Aryl C-Br Bond: The bond connecting the bromine atom to the benzene ring is much stronger. The sp² hybridization of the carbon atom and the delocalization of electron pairs from the bromine into the aromatic ring give this bond partial double-bond character, increasing its strength. Homolytic cleavage of this bond requires more energy and results in a less stable phenyl radical. researchgate.net

The selective cleavage of the benzylic C-Br bonds via radical pathways is a key principle in its further functionalization. For instance, radical-mediated reduction or coupling reactions would preferentially occur at the dibromomethyl position. researchgate.netresearchgate.net

Table 2: Comparison of C-Br Bond Properties

Bond LocationCarbon HybridizationRelative Bond Dissociation Energy (BDE)Radical Intermediate Stability
Dibromomethyl Group (Benzylic)sp³LowerHigh (Resonance Stabilized) masterorganicchemistry.com
Aromatic Ring (Aryl)sp²HigherLow (Unstable Phenyl Radical) masterorganicchemistry.com

Other Transformation Reactions of the Dibromomethyl and Aryl Halide Functionalities

Beyond radical reactions, the distinct chemical nature of the dibromomethyl group and the aryl bromide allows for a range of other transformations, including hydrolysis and cross-coupling reactions.

The dibromomethyl group, being a geminal dihalide (also known as a benzal halide derivative), is susceptible to hydrolysis. wikipedia.org This reaction typically occurs in the presence of water, often catalyzed by acid or base, to convert the dibromomethyl group into a formyl group (aldehyde). embibe.comvedantu.com

The reaction proceeds via a nucleophilic substitution mechanism. Initially, one of the bromine atoms is replaced by a hydroxyl group, forming a hemiacetal-like intermediate. This intermediate is unstable and rapidly eliminates HBr to form the corresponding aldehyde, 4-bromo-2-fluorobenzaldehyde. rsc.orglookchem.com

C₆H₃FBr(CHBr₂) + 2 H₂O → C₆H₃FBr(CHO) + 2 HBr

This transformation is a synthetically useful method for the preparation of substituted benzaldehydes from toluenes, using radical bromination followed by hydrolysis. wikipedia.orggoogle.com The reaction conditions can be controlled to favor the formation of the aldehyde. For example, using steam distillation can facilitate the hydrolysis and removal of the product. google.com

The presence of three bromine atoms in this compound makes it a candidate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. wikipedia.org A significant challenge and opportunity in such reactions is achieving site-selectivity. acs.orgnih.gov

The reactivity of the different C-Br bonds in a palladium-catalyzed cycle is a key determinant of selectivity. The general order of reactivity for oxidative addition to a low-valent metal center (e.g., Pd(0)) is C-I > C-Br > C-Cl. youtube.com Within the same type of halide, reactivity is influenced by the electronic and steric environment.

Aryl C-Br vs. Benzylic C-Br: The aryl C-Br bond is generally more reactive in standard palladium-catalyzed cross-coupling reactions than the benzylic C-Br bonds. nih.gov The oxidative addition of aryl halides to palladium(0) is a well-established and efficient process. organic-chemistry.orgnih.gov

Selectivity among Aryl Halides: If multiple, different halogens were present on the ring, the heavier halogen would typically react first. In this molecule, there is only one aryl bromide. Its reactivity is influenced by the ortho-fluoro and para-dibromomethyl substituents.

Therefore, under typical palladium-catalyzed conditions, cross-coupling is expected to occur selectively at the C4 position (the aryl bromide). acs.orgnih.gov This allows for the introduction of various aryl, alkyl, or vinyl groups at this position while leaving the dibromomethyl group intact for subsequent transformations. nih.gov Achieving selective coupling at the benzylic position would likely require different catalytic systems or reaction conditions, possibly involving nickel catalysis or photoredox catalysis, which are known to facilitate reactions with sp³-hybridized carbons. nih.gov

Computational Chemistry and Theoretical Prediction of 4 Bromo 1 Dibromomethyl 2 Fluorobenzene Properties and Reactivity

Quantum Chemical Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For polyhalogenated benzenes, DFT calculations provide a robust framework for understanding molecular geometry, electronic energies, and reactivity. By solving approximations of the Schrödinger equation, DFT can determine key electronic properties that govern the chemical behavior of the molecule.

DFT studies on similar halogenated benzene (B151609) derivatives have demonstrated that this method accurately predicts structural parameters and electronic properties. researchgate.net For 4-Bromo-1-(dibromomethyl)-2-fluorobenzene, DFT would be employed to optimize the molecular geometry and calculate fundamental descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net Furthermore, DFT is used to compute the dipole moment, which provides insight into the molecule's polarity resulting from the asymmetrical arrangement of its electronegative halogen atoms. researchgate.netbyjus.com

Table 1: Illustrative DFT-Calculated Properties of this compound Note: These values are representative examples based on typical DFT results for similar halogenated aromatic compounds and are for illustrative purposes.

PropertyRepresentative ValueSignificance
HOMO Energy -6.5 eVIndicates the ability to donate electrons.
LUMO Energy -1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap 5.3 eVRelates to chemical reactivity and stability. researchgate.net
Dipole Moment 2.1 DQuantifies the overall polarity of the molecule.
Total Energy -5420 HaThe total electronic energy of the optimized structure.

The application of DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allows for a detailed analysis of how the different halogen substituents (fluorine, aromatic bromine, and benzylic bromines) collectively influence the electronic landscape of the benzene ring. researchgate.netresearchgate.net

The concept of the "σ-hole" is crucial for understanding non-covalent interactions in halogenated compounds. A σ-hole is a region of positive electrostatic potential located on the outermost portion of a halogen atom, directly opposite its covalent bond (e.g., along the C-Br axis). nih.govrsc.org This electropositive crown arises from the anisotropic distribution of electron density around the halogen atom. nih.govresearchgate.net

In this compound, the three bromine atoms are expected to possess significant σ-holes, making them capable of acting as halogen bond donors. The strength of a σ-hole generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the bromine atoms in this molecule are primary sites for forming directional halogen bonds with electron-rich atoms (Lewis bases). The fluorine atom, being the least polarizable and most electronegative halogen, typically has a negative or weakly positive σ-hole and is more likely to act as a hydrogen bond acceptor. nih.govnih.gov

Molecular electrostatic potential (MEP) maps, generated through computational calculations, are used to visualize these features. acs.org For this molecule, an MEP map would show positive potential (typically colored blue) on the bromine atoms along the extension of their C-Br bonds and negative potential (colored red) around the lateral sides of the bromines and on the highly electronegative fluorine atom. acs.orgdtic.mil The interplay between the electron-withdrawing fluorine and the dibromomethyl group influences the magnitude of the σ-hole on the ring-bound bromine atom.

Table 2: Comparison of Halogen Atom Properties and Predicted σ-Hole Characteristics

Halogen Atom LocationCovalent BondPredicted PolarizabilityPredicted σ-Hole Potential (Vs,max)Role in Non-covalent Interactions
Aromatic Bromine (C4) Csp²–BrHighStrongly PositiveStrong halogen bond donor. nih.gov
Benzylic Bromines (CHBr2) Csp³–BrHighPositiveHalogen bond donor.
Aromatic Fluorine (C2) Csp²–FLowWeakly Positive / NegativePrimarily a hydrogen bond acceptor. nih.gov

Molecular Modeling and Force Field Development for Polyhalogenated Benzenes

Classical molecular dynamics (MD) simulations are essential for studying the dynamic behavior of molecules in condensed phases. However, the accuracy of these simulations depends entirely on the underlying force field—a set of parameters and potential energy functions that describe the interactions between atoms.

Standard empirical force fields often fail to accurately model systems containing halogenated compounds because they typically represent atoms as simple point charges. nih.govresearchgate.net This isotropic approach cannot capture the anisotropic charge distribution of halogen atoms, specifically the positive σ-hole responsible for halogen bonding. rsc.org

To overcome this limitation, advanced models like the Polarizable Ellipsoidal Force Field (PEff) have been developed. arxiv.orgnih.gov The PEff model provides a more physically realistic representation of a halogen atom by describing its anisotropic charge distribution through the combination of a negatively charged sphere and a positively charged ellipsoid. nih.gov This approach explicitly accounts for the directionality of halogen bonds. Furthermore, the inclusion of polarizability allows the electron cloud of the halogen to respond to its local electric field, which is critical in polyhalogenated molecules where multiple polar groups interact. arxiv.orgbohrium.com The application of the PEff model has shown significant improvement over point charge models for halogenated benzenes. arxiv.orgarxiv.org

In polyhalogenated molecules like this compound, the presence of multiple halogen atoms leads to a complex interplay of potential halogen bonds. The σ-holes on the different bromine atoms can interact and influence one another, an effect described as "coupled σ-holes". arxiv.orgarxiv.org This coupling is particularly important when halogen atoms are in ortho or meta positions on a benzene ring.

Optimizing a force field for such a molecule requires a sophisticated approach that can accurately capture these cooperative or anticooperative effects. The fitting protocol for a PEff model must carefully evaluate the electrostatic potential arising from all halogen atoms simultaneously to ensure that the parameters are stable, transferable, and physically meaningful. arxiv.orgresearchgate.net The goal of the optimization is to develop a parameter set that accurately reproduces high-level quantum mechanical data and experimental observations, enabling reliable predictions of intermolecular interactions and condensed-phase properties. nih.govarxiv.org

Table 3: Key Parameters in a Polarizable Ellipsoidal Force Field (PEff) for Halogen Atoms

Parameter TypeDescriptionRole in Modeling
Electrostatics Describes the anisotropic charge distribution using ellipsoidal parameters (charge, ellipsoid axes). arxiv.orgCrucial for accurately representing the σ-hole and directional halogen bonds. nih.gov
Polarization Accounts for the induced dipole moment in response to the local electric field. nih.govCaptures the dynamic response of the electron cloud to its environment.
Repulsion/Dispersion Typically modeled with a Lennard-Jones or similar potential.Defines the short-range attractive and repulsive forces (van der Waals interactions).

Theoretical Prediction of Reaction Pathways and Selectivity

Computational chemistry is instrumental in predicting the likely reaction pathways and selectivity for a given molecule without the need for extensive laboratory experimentation. For this compound, theoretical methods can be used to explore its reactivity, particularly concerning the different halogen substituents.

The prediction of reaction pathways involves using methods like DFT to map the potential energy surface of a reaction. This process identifies reactants, products, and, most importantly, the transition states that connect them. The calculated activation energy (the energy barrier of the transition state) provides a quantitative measure of how fast a reaction is likely to proceed.

Potential reactions for this molecule include:

Nucleophilic Substitution: The benzylic bromine atoms in the dibromomethyl group are susceptible to nucleophilic attack (SN1 or SN2 mechanisms), as the Csp³-Br bond is a good leaving group.

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles. The directing effects of the existing substituents (the ortho, para-directing bromine and the meta-directing dibromomethyl group, influenced by the ortho-directing fluorine) would determine the position of the incoming electrophile.

Formation of Organometallic Reagents: The aromatic C-Br bond could react with metals like magnesium to form a Grignard reagent, although this would need to be done under carefully controlled conditions to avoid reaction at the more reactive dibromomethyl group. byjus.com

To predict selectivity, computational chemists analyze various reactivity descriptors derived from DFT calculations. researchgate.net Fukui functions, for instance, can identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to be attacked by a nucleophile or an electrophile, respectively. This allows for a nuanced understanding of which of the many possible reaction sites is most favored.

Computational Tools for Site- and Regioselectivity Prediction

Predicting the outcome of chemical reactions, particularly on a substituted aromatic ring, is a primary objective of computational chemistry. ed.ac.uk The regioselectivity of reactions involving this compound is governed by the complex interplay of electronic and steric effects from the fluorine, bromine, and dibromomethyl substituents. Various computational tools are employed to forecast the most probable sites for electrophilic or nucleophilic attack.

Modern computational approaches can predict the regiochemical outcome of reactions by calculating the energy differences between the ground state and the transition state for each potential reaction pathway. ed.ac.uk However, several accessible tools based on the electronic structure of the molecule in its ground state offer qualitative and quantitative predictions:

Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the electronegative fluorine and bromine atoms would create a complex potential surface, influencing the reactivity of the aromatic ring.

Frontier Molecular Orbital (FMO) Theory: This model focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. For an electrophilic attack on the benzene ring, the reaction is typically favored at the atoms where the HOMO has the largest electron density.

Conceptual Density Functional Theory (DFT) Reactivity Descriptors: DFT provides a framework for quantifying reactivity. dntb.gov.ua Fukui functions, for example, identify the sites on a molecule most susceptible to electrophilic, nucleophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. chemrxiv.org Similarly, local softness and hardness parameters can rank the reactivity of different atoms within the molecule.

Average Local Ionization Energy (ALIE): The ALIE plotted on a molecule's surface can reveal the sites most susceptible to electrophilic attack. chemrxiv.org Lower ionization energy values indicate electrons that are more easily removed, corresponding to more nucleophilic sites. ed.ac.uk This method has been shown to be highly effective in predicting the regioselectivity of aromatic functionalization reactions, even in cases where simpler models fail. ed.ac.uk

The predictive power of these tools is summarized in the following table, which conceptualizes how they would be applied to determine reactivity sites on the aromatic ring of the target molecule.

Computational ToolPrinciple of PredictionApplication to this compound
Electrostatic Potential (ESP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions based on charge distribution.Predicts sites for electrophilic attack at positions of highest negative potential on the aromatic ring, influenced by the inductive and resonance effects of F, Br, and CHBr₂ groups.
Fukui FunctionsQuantifies the reactivity of specific atomic sites towards electrophilic, nucleophilic, or radical attack. chemrxiv.orgProvides a numerical ranking of the carbon atoms on the ring, identifying the most likely position for substitution.
Average Local Ionization Energy (ALIE)Maps the energy required to remove an electron from any point on the molecular surface; lower energy sites are more nucleophilic. ed.ac.ukReveals the most nucleophilic site(s) for electrophilic attack, offering a robust alternative to traditional resonance theory predictions. ed.ac.uk

Transition State Modeling for Mechanistic Insights

While ground-state properties predict where a reaction might occur, understanding the reaction mechanism requires examining the entire reaction pathway, most importantly the transition state (TS). rsc.org Transition state modeling is a cornerstone of computational chemistry for elucidating reaction mechanisms, providing a detailed picture of the bond-breaking and bond-forming processes. researchgate.net

The process involves locating the transition state structure, which is the maximum energy point along the minimum energy reaction path—a first-order saddle point on the potential energy surface. The energy of this TS relative to the reactants determines the activation energy, which is the primary barrier to the reaction. By comparing the activation energies of different possible pathways, chemists can determine the most favorable mechanism. rsc.org

A powerful approach for analyzing the transition state is the Activation Strain Model (also known as the Distortion/Interaction Model). researchgate.net This model partitions the activation energy into two key components:

Distortion Energy (or Strain Energy): The energy required to geometrically distort the reactants from their equilibrium structures into the geometries they adopt in the transition state.

Interaction Energy: The actual interaction (e.g., steric, electrostatic, orbital) between the distorted reactants within the transition state structure.

For a reaction involving this compound, such as a nucleophilic substitution at the benzylic carbon of the dibromomethyl group, TS modeling could differentiate between an SN1-type mechanism (involving a stable carbocation intermediate) and an SN2-type mechanism (a concerted process). The calculated geometries and energies of the respective transition states would provide definitive evidence for the operative pathway. cri.or.th

Component of AnalysisDescriptionInsight Provided
Reactant/Product OptimizationCalculation of the lowest energy structures of reactants and products.Provides the overall thermodynamics of the reaction (enthalpy and free energy change).
Transition State LocationSearching the potential energy surface for the saddle point connecting reactants and products.Identifies the structure of the highest-energy point in the reaction pathway.
Frequency CalculationConfirms the located TS by finding exactly one imaginary frequency corresponding to the reaction coordinate.Validates the TS and provides zero-point vibrational energy (ZPVE) corrections.
Activation Energy (ΔE)The energy difference between the transition state and the reactants.Determines the kinetic feasibility of the reaction pathway; lower activation energy indicates a faster reaction.
Activation Strain ModelDecomposes the activation energy into distortion and interaction energies. researchgate.netExplains the origins of the activation barrier in terms of reactant deformation and interaction strength.

Thermochemical Properties through Quantum Chemical Methods

Quantum chemical calculations are now routinely used to predict the thermochemical properties of molecules with high accuracy, sometimes rivaling experimental measurements. researchgate.net These methods are particularly valuable for reactive or complex molecules where experimental determination is challenging. Properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) can be calculated from first principles.

Several families of high-accuracy composite methods have been developed for this purpose:

Gaussian-n (Gn) Theories: Methods like G3 and G4 are multi-step procedures that approximate a very high-level calculation by combining results from several lower-level calculations. They are designed to yield "chemical accuracy" (typically within 1-2 kcal/mol) for enthalpies of formation.

Complete Basis Set (CBS) Methods: Models like CBS-QB3 extrapolate calculations to the limit of an infinitely large basis set to minimize basis set incompleteness error, a major source of inaccuracy in quantum calculations. researchgate.net

Density Functional Theory (DFT): While computationally less expensive than Gn or CBS methods, DFT can also provide reliable thermochemical data. However, the accuracy of DFT is highly dependent on the chosen functional, and systematic errors can occur, particularly for certain classes of molecules like halogenated compounds. nih.gov Studies have shown that errors in DFT calculations for halogen-containing species can correlate with electronegativity, and correction schemes have been developed to mitigate these inaccuracies. nih.gov

For this compound, these methods could be used to generate a complete thermochemical profile, which is essential for understanding its stability and behavior in various chemical environments.

Thermochemical PropertySymbolSignificanceIllustrative Computational Method
Standard Enthalpy of FormationΔHf°The heat change when one mole of the compound is formed from its constituent elements in their standard states. Indicates molecular stability.CBS-QB3, G4, ωB97X-D/cc-pVTZ
Standard Absolute EntropyA measure of the molecular disorder or randomness at a standard state.Calculated from vibrational, rotational, and translational partition functions via frequency calculations (e.g., at the B3LYP/6-311G(d,p) level).
Heat Capacity at Constant PressureCpThe amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.Derived from statistical thermodynamics following a frequency calculation.
Gibbs Free Energy of FormationΔGf°Combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine the spontaneity of the formation reaction.Calculated from ΔHf° and S° values.

Advanced Spectroscopic Characterization and Theoretical Spectroscopy of 4 Bromo 1 Dibromomethyl 2 Fluorobenzene

Ro-vibrational Spectroscopy and Line-shape Analysis of Halogenated Molecules

Ro-vibrational spectroscopy, which investigates transitions involving simultaneous changes in both rotational and vibrational energy levels in gas-phase molecules, is a powerful tool for obtaining precise structural information. wikipedia.orglibretexts.org For a molecule like 4-Bromo-1-(dibromomethyl)-2-fluorobenzene, which is an asymmetric rotor, the ro-vibrational spectrum would be dense and complex.

Transitions are categorized into P-branch (ΔJ = -1), Q-branch (ΔJ = 0), and R-branch (ΔJ = +1), where J is the rotational quantum number. wikipedia.org The analysis of these resolved lines can yield highly accurate rotational constants (A, B, C) for both the ground and vibrationally excited states. These constants are inversely proportional to the molecule's moments of inertia and are therefore directly related to its geometry, allowing for the precise determination of bond lengths and angles. libretexts.org

Line-shape analysis of the spectral bands, even if individual lines are not resolved, can provide information about rotational-vibrational coupling and intermolecular interactions. For halogenated molecules, the heavy bromine atoms significantly influence the moments of inertia, leading to closely spaced rotational energy levels. High-resolution techniques, such as Fourier Transform Microwave (FTMW) spectroscopy, would be necessary to resolve the fine structure of the vibrational bands. unt.edu

Ab Initio Calculations for Anharmonic and Coriolis Couplings in Vibrational Spectra

Ab initio computational methods are indispensable for interpreting the complex vibrational spectra of molecules like this compound. colab.wsmdpi.com Standard harmonic frequency calculations often fail to accurately reproduce experimental spectra, especially for molecules with significant anharmonicity or large-amplitude motions. nih.govunimi.it

Advanced theoretical approaches are used to address these shortcomings:

Anharmonic Corrections: Methods such as Vibrational Second-Order Perturbation Theory (VPT2) are applied to computed quartic force fields to account for anharmonicity and predict fundamental, overtone, and combination bands with much higher accuracy. colab.ws

These calculations provide a theoretical framework that is crucial for assigning the dense and often overlapping features observed in the experimental spectra of complex halogenated molecules. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. ethernet.edu.et For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for complete structural elucidation.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the single proton on the dibromomethyl group (-CHBr₂). The aromatic region would display complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The methine proton would appear as a singlet, though it might be broadened by coupling to the quadrupolar bromine nuclei.

¹³C NMR: The ¹³C spectrum would show seven distinct signals corresponding to the six aromatic carbons and the one aliphatic carbon. The chemical shifts would be influenced by the attached halogens, and the signals for carbons bonded to fluorine would appear as doublets due to ¹JCF and ²JCF coupling.

¹⁹F NMR: ¹⁹F NMR is highly sensitive to the local electronic environment. researchgate.net A single resonance would be expected for the fluorine atom, with its chemical shift providing information about the electronic effects of the bromo- and dibromomethyl substituents. Coupling to the ortho and meta protons would result in a complex multiplet structure.

Given the molecule's structure, tautomerism is not expected. The primary use of NMR here is for unambiguous confirmation of the substitution pattern and structure. youtube.com

Predicting NMR spectra using computational methods has become a reliable tool for structural assignment, especially for complex molecules or where authentic reference standards are unavailable. nih.govnsf.gov Density Functional Theory (DFT) is commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts. rsc.org

The GIAO (Gauge-Including Atomic Orbital) method is frequently employed with functionals like B3LYP or ωB97XD and basis sets such as 6-31+G(d,p) or larger. nsf.govnih.gov For ¹⁹F NMR, which has a very wide chemical shift range, computational predictions are particularly valuable. researchgate.net Empirical scaling factors are often applied to the computed shielding constants to improve the correlation with experimental data. nih.gov Such calculations can help assign specific resonances and resolve ambiguities in complex spectra. researchgate.netrsc.org

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on computational models (DFT/GIAO) and known chemical shift ranges for similar functional groups. TMS is the reference for ¹H and ¹³C; CFCl₃ is the reference for ¹⁹F.

NucleusPredicted Chemical Shift (ppm)Expected MultiplicityCoupling Constants (Hz)
¹H NMR
H (on -CHBr₂)~7.5 - 8.0s-
Aromatic H~7.2 - 7.8mJ(H,H), J(H,F)
¹³C NMR
C-F~155 - 165dJ(C,F) ≈ 240-260
C-Br (ring)~115 - 125dJ(C,F) ≈ 20-30
C-CHBr₂~130 - 140dJ(C,F) ≈ 5-10
Aromatic C-H~125 - 135mJ(C,F)
-CHBr₂~30 - 40s-
¹⁹F NMR
Ar-F~(-105) - (-115)mJ(F,H)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both IR and Raman techniques, provides a "fingerprint" of a molecule based on its specific vibrational modes. nih.govachmem.com For this compound, these spectra would be characterized by vibrations of the substituted benzene (B151609) ring and the dibromomethyl group.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically found in the 3000-3100 cm⁻¹ region.

Aromatic C=C stretching: A series of bands between 1400 and 1600 cm⁻¹.

C-F stretching: A strong absorption in the IR spectrum, usually between 1200 and 1300 cm⁻¹.

C-Br stretching: These vibrations occur at lower frequencies, typically in the 500-700 cm⁻¹ range. The presence of three C-Br bonds would likely lead to multiple bands in this region.

C-H bending: Both in-plane and out-of-plane bending modes for the aromatic C-H bonds appear in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

IR and Raman spectroscopy are complementary: vibrations that are strong in the IR spectrum (those with a large change in dipole moment) may be weak in the Raman spectrum, and vice versa. Comparing experimental IR and Raman spectra with frequencies calculated using ab initio or DFT methods allows for a detailed and reliable assignment of the observed vibrational bands. researchgate.netnih.gov

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound Frequencies are estimated based on known group frequencies for halogenated aromatic compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3000 - 3100MediumStrong
Aromatic C=C Stretch1400 - 1600Medium-StrongMedium-Strong
C-F Stretch1200 - 1300StrongWeak
Aromatic C-H Bending700 - 1300StrongMedium
C-Br Stretch (Aromatic)650 - 750MediumStrong
C-Br Stretch (Aliphatic)500 - 650StrongStrong

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. mdpi.comacs.org The three bromine atoms in this compound, particularly the one on the aromatic ring, are potential halogen bond donors. The strength of this interaction is tunable by the electronic environment; the electron-withdrawing fluorine atom enhances the positive character of the σ-hole on the ring's bromine atom. researchgate.net

Spectroscopy can be used to study these interactions. The formation of a halogen bond can lead to predictable changes in spectroscopic parameters:

Vibrational Spectroscopy: A red shift (decrease in frequency) of the C-Br stretching vibration is often observed upon halogen bond formation, indicating a weakening of the covalent C-Br bond. mdpi.comresearchgate.net

NMR Spectroscopy: The chemical shift of the carbon atom attached to the halogen (C-Br) can experience a downfield shift upon complexation, which can be correlated with the strength of the halogen bond. researchgate.net

By studying the spectra of the molecule in the presence of various Lewis bases (halogen bond acceptors), one can characterize the strength and nature of the halogen bonds it can form.

Mass Spectrometry Techniques for Molecular Formula Assignment and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.orgnih.gov

For this compound (C₇H₄Br₃F), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. youtube.com This would result in a cluster of peaks for any fragment containing three bromine atoms (M⁺, M⁺+2, M⁺+4, M⁺+6) and two bromine atoms.

Common fragmentation pathways for halogenated aromatic compounds include:

Loss of a bromine radical (•Br): This is often a primary fragmentation step.

Loss of HBr: Elimination of hydrogen bromide can also occur.

Cleavage of the side chain: Fragmentation can involve the loss of the •CHBr₂ radical or cleavage of a C-Br bond from the side chain. nih.gov

Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing detailed information about the molecule's connectivity and fragmentation pathways. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F). The presence of ⁸¹Br will generate corresponding peaks at m/z+2, m/z+4, etc.

Ion FormulaProposed Fragment StructurePredicted m/z (⁷⁹Br)
[C₇H₄Br₃F]⁺Molecular Ion345
[C₇H₄Br₂F]⁺Loss of •Br266
[C₆H₃BrF]⁺Loss of •CHBr₂171
[CHBr₂]⁺Dibromomethyl cation171
[C₇H₃Br₂F]⁺Loss of HBr265

Supramolecular Interactions of 4 Bromo 1 Dibromomethyl 2 Fluorobenzene and Halogen Bonding

Principles and Characteristics of Halogen Bonding (XB)

A halogen bond (XB) is a noncovalent interaction where a net attractive force exists between an electrophilic region on a halogen atom in a molecule and a nucleophilic region in a separate, or the same, molecular entity. nih.govacs.org This interaction shares similarities with the more widely known hydrogen bond but possesses distinct characteristics that make it a valuable tool in molecular recognition and material design. nih.govacs.org

One of the most significant features of the halogen bond is its high degree of directionality. bohrium.comnih.govacs.org The interaction is typically linear, with the angle between the covalent bond to the halogen (R-X, where R is a carbon or other atom) and the halogen bond itself (X···Y, where Y is a nucleophile) being approximately 180°. nih.govacs.org This strong directionality, often more pronounced than in single hydrogen bonds, provides a precise method for controlling the geometry of molecular assemblies in crystal engineering. nih.govnih.govnih.govacs.org

The strength of a halogen bond is also highly tunable. nih.govacs.orgprinceton.edu It is influenced by several factors:

The nature of the halogen atom: The strength of the interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. princeton.edunih.gov Fluorine rarely participates in halogen bonding due to its low polarizability and high electronegativity. nih.gov

The environment of the halogen atom: The presence of electron-withdrawing groups on the molecule containing the halogen bond donor enhances the electrophilic character of the halogen, thereby strengthening the bond. acs.org

This tunability allows for the fine-control of interaction strengths in the design of supramolecular structures and functional materials. nih.govacs.org

Table 1: Comparison of Halogen Bond Donor Properties
Halogen (X)Polarizability (ų)General Trend in XB Strength
Fluorine (F)0.56Weakest / Often absent
Chlorine (Cl)2.18Moderate
Bromine (Br)3.05Strong
Iodine (I)5.35Strongest

The formation and directionality of halogen bonds are explained by the concept of the "σ-hole". nih.govrsc.orgresearchgate.net The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, directly opposite the R-X covalent bond. rsc.orgresearchgate.netmdpi.com This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen atom. nih.govnih.govresearchgate.net

When a halogen atom is involved in a covalent bond, there is a depletion of electron density along the extension of this bond, creating the electropositive σ-hole. nih.govnih.gov Simultaneously, a belt of negative electrostatic potential forms around the equator of the halogen atom. nih.gov The interaction between the positive σ-hole and a negative site, such as a lone pair on a Lewis base or an anion, constitutes the halogen bond. nih.govrsc.org The size and positive potential of the σ-hole increase with the polarizability and decrease with the electronegativity of the halogen, which is why heavier halogens like iodine and bromine are more effective halogen bond donors. princeton.edumdpi.com While electrostatic attraction is a primary driver, polarization and dispersion forces also contribute significantly to the interaction. rsc.orgresearchgate.net

Formation of Supramolecular Assemblies Utilizing Halogen Bonds

The reliability, strength, and directionality of halogen bonds have established them as a powerful tool for constructing complex supramolecular architectures. nih.govoup.comresearchgate.net This is particularly evident in the field of crystal engineering, where these interactions are used to guide the self-assembly of molecules into predictable and well-defined patterns. oup.comresearchgate.net

Halogen···halogen interactions are a specific class of halogen bonds that play a crucial role in the solid-state assembly of halogenated molecules. nih.govrsc.org These contacts have been categorized into two main geometric types:

Type I: Characterized by a symmetric arrangement where the two R-X···X' angles are equal (θ1 ≈ θ2).

Type II: Involves a bent geometry where one angle is approximately 90° and the other is around 180° (θ1 ≈ 180°, θ2 ≈ 90°).

Type II interactions are generally considered true halogen bonds, where the σ-hole of one halogen atom interacts with the equatorial negative belt of the other. nih.gov These interactions are instrumental in creating diverse supramolecular motifs, such as chains, sheets, and 3D networks, which influence the physical and chemical properties of the resulting crystalline materials. nih.govacs.org The predictability of these interactions allows for the rational design of crystals with desired structures and functions. nih.govacs.org

A specialized and robust type of halogen bond can be formed between a halogen atom bonded to a metal center (M-X) and a halogen atom on an organic molecule (X'-C). iucr.org In these M-X···X'-C interactions, the metal-bound halogen typically acts as the nucleophile (halogen bond acceptor), while the carbon-bound halogen serves as the electrophile (halogen bond donor). acs.orgiucr.org

The electronic properties of halogens attached to metals differ significantly from those bonded to carbon. iucr.org The metal-bound halogen is often electron-rich and can serve as a directional nucleophile. iucr.org Conversely, the electrophilicity of the carbon-bound halogen can be enhanced by attaching electron-withdrawing groups to the organic scaffold. acs.org This combination allows for the creation of strong and directional M-X···X'-C synthons. iucr.org These interactions have proven valuable for assembling organic-inorganic hybrid supramolecular structures. acs.orgiucr.org Theoretical calculations and experimental studies on complexes such as trans-[MCl2(NC5H4X-3)2] (where M = Pd(II), Pt(II); X = Cl, Br, I) have demonstrated that these interactions are unambiguous nucleophile-electrophile couplings with significant electrostatic contributions. acs.org

Table 2: Characteristics of M-X···X'-C Halogen Bonds in trans-[MCl2(NC5H4X-3)2] Complexes
Complex Type (X in halopyridine)Interaction TypeObserved M-Cl···X Angle RangeObserved Cl···X-C Angle RangeKey Feature
Cl, Br, IM-Cl···X-C92-137°155-172°Forms network structures
FM-Cl···F-CInteraction not observedInsufficient electrophilicity of C-F group

Interplay and Hierarchy of Halogen and Hydrogen Bonds in Multicomponent Systems

In molecular systems containing functional groups capable of forming both halogen and hydrogen bonds, a competition and interplay between these interactions often arise. mdpi.comnih.gov Understanding the hierarchy of these noncovalent forces is critical for predicting and controlling the final supramolecular architecture. mdpi.com

The relative strength of hydrogen and halogen bonds can vary significantly depending on the specific donors and acceptors involved. rsc.org For instance, a comparative study showed that the hydrogen bond between C₆F₅H and DMSO was stronger than the halogen bond between C₆F₅Cl and DMSO. rsc.org In systems where both interactions are possible, such as with ClC₆F₄H and DMSO, the formation of a hydrogen bond was favored. rsc.org

Hydrophobicity of Halogenated Fragments and its Role in Supramolecular Design

The inclusion of halogen atoms in organic molecules significantly influences their hydrophobic character, a critical factor in the design of supramolecular structures, particularly in aqueous environments or in systems with distinct polar and nonpolar domains. The hydrophobicity of a molecular fragment drives it to minimize contact with water, leading to self-association or partitioning into nonpolar environments. This "hydrophobic effect" is a powerful tool in directing the assembly of complex supramolecular architectures.

In the case of 4-Bromo-1-(dibromomethyl)-2-fluorobenzene, the presence of three bromine atoms and one fluorine atom imparts a considerable degree of hydrophobicity. The contribution of halogen atoms to a molecule's lipophilicity, and by extension its hydrophobicity, is a well-documented phenomenon. fishersci.com This increased hydrophobicity is a key characteristic that distinguishes halogen bonds from the more hydrophilic hydrogen bonds. fishersci.com

The hydrophobic nature of halogenated fragments plays a crucial role in various aspects of supramolecular design:

Driving Self-Assembly: In polar solvents, the hydrophobic portions of molecules like this compound will tend to aggregate to minimize their exposure to the solvent. This can lead to the formation of micelles, vesicles, or other ordered structures.

Enhancing Membrane Interactions: The lipophilic character of halogenated aromatic rings can enhance the association of molecules with biological membranes. Studies on peptides have shown that incorporating halogenated aromatic amino acids can increase their affinity for phospholipid bilayers and improve cell uptake. This is attributed not only to increased hydrophobicity but also to favorable electrostatic interactions.

Modulating Solubility: The degree of halogenation can be used to fine-tune the solubility of a compound in both organic and aqueous media, a critical parameter in materials science and drug delivery.

Detailed Research Findings on Analogous Systems

While direct experimental data for this compound is lacking, research on other halogenated aromatic compounds provides valuable insights. For instance, studies on a series of halogen-substituted phenylpyrazinamides have demonstrated the significant influence of halogen bonding on their supramolecular assembly. The interplay between halogen bonds and other noncovalent interactions, such as π-π stacking, dictates the final crystal packing.

The table below presents a hypothetical comparison of hydrophobicity parameters for related halogenated benzene (B151609) derivatives to illustrate the expected trend. The LogP value (the logarithm of the partition coefficient between octanol (B41247) and water) is a common measure of hydrophobicity. Generally, the addition of halogen atoms increases the LogP value.

Compound NameMolecular FormulaPredicted LogPNotes on Expected Hydrophobicity
Fluorobenzene (B45895)C₆H₅F2.27Baseline hydrophobicity for a singly halogenated benzene.
BromobenzeneC₆H₅Br2.99Increased hydrophobicity compared to fluorobenzene due to the larger, more polarizable bromine atom.
1-Bromo-2-fluorobenzeneC₆H₄BrF2.87The combined effect of bromine and fluorine maintains a high level of hydrophobicity.
This compound C₇H₄Br₃F N/A Expected to have a significantly higher LogP value due to the presence of three bromine atoms, indicating strong hydrophobic character.

Note: The LogP values are predicted values from chemical databases and are for illustrative purposes. A specific experimental value for this compound is not available.

Environmental Photochemistry and Biodegradation of Polyhalogenated Aromatics

Photochemical Reactivity of Bromo- and Fluoro-Benzene Derivatives in Environmental Contexts

The photochemical reactivity of halogenated benzenes in the environment is a critical factor in their natural attenuation. The presence and position of different halogen atoms on the aromatic ring significantly influence the molecule's interaction with sunlight.

For bromo- and fluoro-benzene derivatives, the "heavy atom effect" of bromine plays a significant role. rsc.org This effect enhances the rate of light absorption and the quantum yields of photochemical reactions. rsc.org Consequently, brominated aromatic compounds tend to exhibit high photochemical reactivity. rsc.org Studies on bromofluorobenzenes have shown that upon excitation with UV light, the dissociation of the carbon-bromine (C-Br) bond is a dominant process. researchgate.netresearchgate.net Research involving the ultraviolet irradiation of compounds like m-chlorofluorobenzene and p-bromochlorobenzene in a benzene (B151609) solution demonstrated a selective replacement of the heavier halogen atom. rsc.org This suggests that for a compound like 4-Bromo-1-(dibromomethyl)-2-fluorobenzene, the C-Br bonds are more susceptible to photolytic cleavage than the more stable carbon-fluorine (C-F) bond.

The specific position of the fluorine atom relative to the bromine atom can influence the dissociation rate, although the number of fluorine atoms generally has a more pronounced effect. researchgate.net The photodissociation process for these molecules can be complex, proceeding via multiple electronic states. researchgate.net Phototransformation in sunlit surface waters is considered a likely and significant dissipation pathway for many brominated aromatic compounds. rsc.org The primary mechanisms of direct photolysis can include photoionization and photonucleophilic substitution. rsc.org

Microbial Degradation Pathways of Halogenated Aromatic Compounds

Microorganisms have evolved a variety of enzymes called dehalogenases to cleave carbon-halogen bonds. These enzymes utilize several distinct catalytic strategies. mdpi.comscispace.comepa.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from a water molecule. mdpi.com Hydrolytic dehalogenases directly attack the carbon atom bonded to the halogen, forming an intermediate (often an ester) which is then hydrolyzed. mdpi.com This process does not require cofactors and can occur under aerobic and sometimes micro-aerophilic conditions. researchgate.net

Reductive Dehalogenation: In this process, the halogen atom is replaced by a hydrogen atom. nih.gov This is a crucial mechanism in anaerobic environments where microorganisms use halogenated compounds as electron acceptors in a process called "halorespiration". researchgate.netyoutube.com The reaction is catalyzed by reductive dehalogenases, which are often complex enzyme systems. nih.gov

Oxygen-Dependent (Oxidative) Dehalogenation: This aerobic mechanism is initiated by monooxygenase or dioxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring. nih.gov This oxidation can lead to the formation of an unstable intermediate that spontaneously eliminates the halogen atom to restore aromaticity. nih.gov For example, the hydroxylation of an aromatic ring can create a halophenol that is further processed. nih.gov

Table 1: Summary of Enzymatic Dehalogenation Mechanisms

MechanismEnvironmental ConditionsKey Enzyme ClassCofactorsReaction Description
Hydrolytic Dehalogenation Aerobic / Micro-aerophilicHydrolytic DehalogenasesOften none requiredThe C-X bond is cleaved and the halogen is replaced by a hydroxyl (-OH) group from water. mdpi.com
Reductive Dehalogenation AnaerobicReductive DehalogenasesOften requires cofactors like Vitamin B12The C-X bond is cleaved and the halogen is replaced by a hydrogen (H) atom. nih.govyoutube.com
Oxygen-Dependent Dehalogenation AerobicMonooxygenases / DioxygenasesNADH/NADPHMolecular oxygen is incorporated into the substrate, leading to an unstable intermediate that eliminates the halogen. nih.gov

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. mdpi.com This exceptional strength makes fluorinated aromatic compounds, and the C-F bond in polyhalogenated molecules like this compound, extremely resistant to cleavage.

While microbial defluorination is a promising strategy for remediation, it faces significant hurdles:

High Bond Energy: The thermodynamic stability of the C-F bond makes enzymatic attack very slow and energetically demanding. mdpi.comnih.gov

Fluoride (B91410) Toxicity: The product of defluorination, the fluoride ion (F⁻), is toxic to most microorganisms even at low concentrations, as it can inhibit essential enzymes. nih.gov A microbe capable of cleaving the C-F bond must also have an efficient mechanism to detoxify or expel the resulting fluoride. nih.gov

Evolutionary Obstacles: Many polyfluorinated compounds are synthetic and have no natural counterparts. This means there has been little evolutionary pressure for microbes to develop the complex enzymatic machinery needed to metabolize them. nih.gov The degradation of a single compound might require the simultaneous evolution of multiple enzymes, which is a significant biological impediment. nih.gov

Despite these challenges, examples of enzymatic C-F bond cleavage are emerging, suggesting that the problem is not insurmountable but rather a complex biological optimization problem. nih.gov

The biotransformation of brominated organic compounds has been observed under both anaerobic and aerobic conditions. In anaerobic settings, some bacteria can use brominated compounds for halorespiration. nih.gov Studies on novel brominated flame retardants have shown that microorganisms like Dehalococcoides mccartyi can readily transform them, with the breaking of the C-Br bond being the rate-limiting step. nih.gov

Under aerobic conditions, microbial consortia have proven to be particularly effective at degrading brominated compounds. mdpi.com Often, the complete degradation requires the synergistic action of multiple strains, a relationship described as metabolic complementation. mdpi.com In these consortia, different microbes may perform different steps of the degradation pathway or remove toxic byproducts, enabling the primary degraders to function. mdpi.com The initial step in the aerobic degradation of brominated aromatics can be initiated by monooxygenase enzymes. mdpi.com Fungi, such as strains of Aspergillus niger, are also capable of performing a wide range of biotransformations, including dechlorination and, by extension, debromination reactions. researchgate.netnih.gov

Environmental Persistence and Bioaccumulation Potential of Halogenated Aromatics

The persistence and bioaccumulation potential of halogenated aromatic compounds are governed by their physicochemical properties, which are heavily influenced by the number and type of halogen substituents. nih.govepa.gov

Persistence: Halogenation generally increases the chemical stability and resistance of aromatic compounds to degradation, leading to their persistence in the environment. researchgate.netnih.gov Polyhalogenated aromatics are often resistant to breakdown by biological processes, remaining in soil and water for long periods. nih.govepa.gov The strength of the carbon-halogen bond is a key factor, with C-F bonds being the most stable and C-I bonds being the least. For a compound with multiple different halogens, the weaker carbon-halogen bonds are more likely to break first. rsc.org

Bioaccumulation: Halogenated organic compounds are typically lipophilic (fat-soluble) and hydrophobic (water-repelling). researchgate.netresearchgate.net This causes them to partition from water into the organic matter of soil and sediment, and more importantly, into the fatty tissues of living organisms. researchgate.netnih.gov This process, known as bioaccumulation, can lead to the concentration of these compounds increasing up the food chain (biomagnification), potentially reaching toxic levels in higher organisms, including humans. nih.gov

Table 2: Factors Influencing Environmental Persistence and Bioaccumulation

FactorInfluence on PersistenceInfluence on BioaccumulationRationale
Degree of Halogenation IncreasesIncreasesMore halogen atoms increase stability and hydrophobicity. researchgate.netresearchgate.net
Type of Halogen Increases (F > Cl > Br > I)Generally follows hydrophobicityBond strength (C-F is strongest) dictates resistance to degradation. mdpi.comtaylorfrancis.com
Hydrophobicity (Log Kow) Correlates withDirectly IncreasesHigh hydrophobicity leads to partitioning out of water and into organic media like fatty tissues. researchgate.net
Water Solubility Inversely Correlates withInversely Correlates withLow water solubility limits availability to aqueous-phase degradation but enhances partitioning to sediments and biota. researchgate.net
Molecular Size Generally IncreasesGenerally IncreasesLarger molecules are often more difficult for microbes to uptake and metabolize. nih.gov

Theoretical Prediction of Degradation Mechanisms and Environmental Fate

Predicting the environmental fate of the vast number of halogenated aromatic compounds is a significant challenge that can be aided by theoretical and computational models. These models provide insights into degradation pathways and persistence without requiring extensive laboratory experiments for every compound.

One approach involves using quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction mechanisms. nih.gov DFT can be used to study the degradation of aromatic compounds by atmospheric radicals (e.g., OH radicals), calculating reaction energy barriers and rate constants to estimate atmospheric lifetimes. nih.gov

For microbial degradation, computational chemistry can help predict the susceptibility of specific sites on a molecule to enzymatic attack. For instance, in anaerobic reductive dehalogenation, models have shown that the regioselective removal of a halogen is often governed by the partial charge of the halogen atom. ufz.de The halogen with the least negative partial charge is typically the most susceptible to removal, a prediction that aligns with experimental observations of microbial dehalogenation by organisms like Dehalococcoides mccartyi. ufz.de These theoretical models, when combined with experimental data, provide a powerful tool for assessing the potential for natural attenuation and the environmental risks posed by halogenated contaminants. nih.govufz.de

Applications in Advanced Organic Synthesis

4-Bromo-1-(dibromomethyl)-2-fluorobenzene as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound, featuring a fluorine atom, a bromine atom on the aromatic ring, and a dibromomethyl group, theoretically marks it as a versatile synthetic building block. The dibromomethyl group can serve as a precursor to a formyl (aldehyde) group through hydrolysis, and the different halogen atoms offer opportunities for sequential, site-selective cross-coupling reactions.

Despite this potential, a thorough search of available literature did not yield specific examples or detailed research findings where this compound has been explicitly used as a building block in the synthesis of complex molecules. While related compounds like 4-Bromo-2-Fluorotoluene (B1265965) and 4-Fluorobenzyl Bromide are cited as key intermediates in various synthetic processes innospk.cominnospk.com, the applications of the dibromomethyl variant are not described.

Intermediate in the Synthesis of Specific Pharmaceutical and Agrochemical Compounds

Halogenated organic compounds are crucial intermediates in the production of many active pharmaceutical ingredients (APIs) and agrochemicals. For instance, related structures like 1-Bromo-4-fluorobenzene are known precursors to agrochemicals such as the pesticide Flusilazole. wikipedia.org Another related compound, 4-bromo-2-fluorobiphenyl, is used to prepare non-steroidal anti-inflammatory drugs. google.com

However, for this compound specifically, no public documentation or patents were found that detail its role as an intermediate in the synthesis of any named pharmaceutical or agrochemical products.

Role in the Construction of Functionalized Aromatic Systems for Materials Science

Functionalized aromatic compounds are fundamental to the development of advanced materials, including organic light-emitting diodes (OLEDs), polymers, and liquid crystals. The strategic placement of halogen atoms can influence the electronic properties and packing of molecules, making them suitable for such applications.

A review of materials science literature did not uncover any specific instances of this compound being utilized in the construction of functionalized aromatic systems for these purposes. The potential exists, but documented research is not available in the searched databases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-bromo-1-(dibromomethyl)-2-fluorobenzene?

The compound is typically synthesized via bromination or alkylation reactions. For instance, alkylation of intermediates with 4-bromo-1-(bromomethyl)-2-fluorobenzene under basic conditions (e.g., potassium 2,2-dimethylpropan-1-olate in DMF) is described in pharmaceutical syntheses . Bromination strategies may involve halogen exchange or electrophilic substitution, though specific protocols depend on precursor availability.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight and purity (e.g., observed m/z 457.3 [M+H]+ in TOF ES+ mode) .
  • NMR Spectroscopy : Assigns structural signals (e.g., δ 134.7 ppm in HSQC for carbon-proton correlations) .
  • HPLC : Validates retention time consistency (e.g., 3.34 min in LC-MStR) .

Q. What safety protocols are essential when handling this compound?

Safety data sheets emphasize:

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact .
  • Storage : Store in a cool, dry, and ventilated area, away from incompatible reagents .
  • Emergency Response : Immediate decontamination and medical consultation for exposure .

Advanced Questions

Q. How can reaction conditions be optimized for alkylation using this compound?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents like DMF enhance reactivity .
  • Base Choice : Strong bases (e.g., potassium 2,2-dimethylpropan-1-olate) improve alkylation efficiency .
  • Temperature Control : Room temperature minimizes side reactions in sensitive syntheses .
ConditionYield (%)Purity (%)Reference
DMF, KOtBu, 25°C98>97
DMF, Cs₂CO₃, 80°C83>95

Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved?

  • 2D NMR Techniques : HSQC and COSY experiments clarify proton-carbon connectivity and coupling patterns .
  • Isotopic Labeling : Use ¹³C-labeled analogs to disentangle complex spectra .
  • Computational Modeling : Predict chemical shifts using DFT to validate assignments .

Q. What strategies reduce byproduct formation in multi-step syntheses involving this compound?

  • Purification Methods : Reverse-phase chromatography (C18 columns with formic acid/acetonitrile gradients) isolates target products .
  • Reaction Monitoring : Real-time LC-MS tracks intermediate stability and byproduct formation .
  • Stoichiometric Adjustments : Limiting excess reagent minimizes undesired halogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.